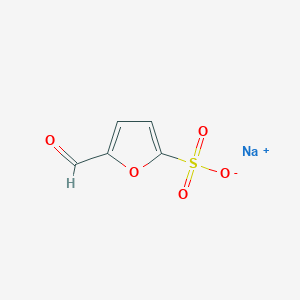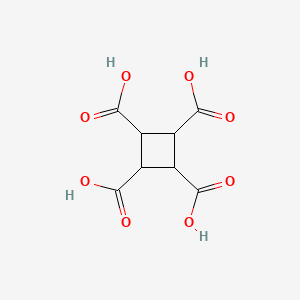
Alphazurine A
Übersicht
Beschreibung
Alphazurine A, also known as Acid Blue 7, is a blue dye . It is used in various applications including laboratory chemicals .
Molecular Structure Analysis
The molecular formula of this compound is C37H35N2NaO6S2 . The InChI representation of its structure isInChI=1S/C37H36N2O6S2.Na/c1-3-38 (26-28-11-7-5-8-12-28)32-19-15-30 (16-20-32)37 (35-24-23-34 (46 (40,41)42)25-36 (35)47 (43,44)45)31-17-21-33 (22-18-31)39 (4-2)27-29-13-9-6-10-14-29;/h5-25H,3-4,26-27H2,1-2H3, (H-,40,41,42,43,44,45);/q;+1/p-1 . Chemical Reactions Analysis
There is a study on the electrochemical treatment of synthetic wastewaters containing this compound . The study investigates the anodic oxidation of this compound using boron-doped diamond (BDD) anodes .Physical And Chemical Properties Analysis
The molecular weight of this compound is 690.8 g/mol . More detailed physical and chemical properties are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Photocatalytic Activity in Construction : Alphazurine FG, a variant of Alphazurine A, was used to study the photocatalytic activity of nanostructured TiO2-modified white cement. It was found that Alphazurine FG, as a model water pollutant, is significantly degraded when photocatalyzed by white Portland cement modified with various TiO2 nanomaterials, suggesting its application in eco-friendly construction materials to mitigate water pollution (Khataee, Amani‐Ghadim, Rastegar Farajzade, & Valinazhad Ourang, 2011).
Clinical Use and Adverse Reactions : A blue triphenylmethane dye, Alphazurine 2G, has been used in clinical settings such as lymphography and identifying viable tissues in severe burns. However, there have been reported adverse reactions like anaphylactic reactions and fatalities, emphasizing the need for cautious application in clinical scenarios (Kopp, 1966).
Tablet Coating Characterization : Raman spectroscopy has been used to measure colored tablet coating thickness, employing Alphazurine FG as a fluorescent ingredient in the coating formulation. This study showcases the potential of Raman sensing as a non-invasive method to analyze and quantify tablet coatings in pharmaceutical manufacturing, improving quality control processes (Romero-Torres, Perez-Ramos, Morris, & Grant, 2006).
Wastewater Treatment : this compound has been the subject of studies concerning the electrochemical treatment of synthetic wastewaters. Research indicates that anodic oxidation using boron doped diamond anodes is effective for the complete decolorization and chemical oxygen demand (COD) removal of wastewaters containing this compound. This method is particularly promising for the treatment of industrial wastewaters containing synthetic dyes (Bensalah, Alfaro, & Martínez-Huitle, 2008).
Electrocoagulation for Dye Removal : The removal of Alphazurine FG dye from water by electrocoagulation has been studied. This process involves using iron and aluminum as anodes and has shown a high efficiency for dye removal, indicating its potential application in water treatment technologies (Olad, Amani‐Ghadim, Dorraji, & Rasoulifard, 2010).
Stability and Behavior for Parenteral Use : Investigations into the stability and behavior of patent blue (Alphazurine 2G) dye in various vehicles, like lidocaine hydrochloride injection, have been carried out. This research is crucial for understanding the implications of using this dye in different medical procedures, ensuring patient safety and effective results (Newton, Rogers, Becker, & Torosian, 1975).
Safety and Hazards
Safety data sheets suggest avoiding breathing mist, gas, or vapors of Alphazurine A. Contact with skin and eyes should be avoided. In case of contact, rinse immediately with plenty of water .
Relevant Papers The most relevant paper retrieved is “Electrochemical Treatment of Synthetic Wastewaters Containing this compound Dye” which discusses the treatment of synthetic wastewaters containing this compound by anodic oxidation .
Eigenschaften
IUPAC Name |
sodium;4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-11-7-5-8-12-28)32-19-15-30(16-20-32)37(35-24-23-34(46(40,41)42)25-36(35)47(43,44)45)31-17-21-33(22-18-31)39(4-2)27-29-13-9-6-10-14-29;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUYQIPAPWPHNC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N2NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80881399 | |
| Record name | Alphazurine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | Acid Blue 7 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20190 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3486-30-4 | |
| Record name | Acid Blue 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N-[4-[(2,4-disulfophenyl)[4-[ethyl(phenylmethyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alphazurine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen (benzyl)[4-[[4-[benzylethylamino]phenyl](2,4-disulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene](ethyl)ammonium, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID BLUE 7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/014OZV4W1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![[(2S,3S,5R,15R,16S)-15-Acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B7791133.png)